1,1-Dimethylcyclohexane

Description

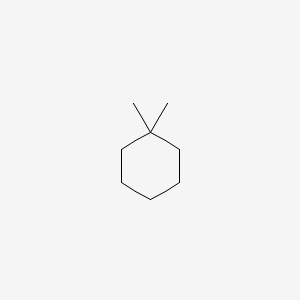

Structure

3D Structure

Properties

IUPAC Name |

1,1-dimethylcyclohexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-8(2)6-4-3-5-7-8/h3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEGNUYASOUJEHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074832 | |

| Record name | 1,1-Dimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1,1-Dimethylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13407 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

22.7 [mmHg] | |

| Record name | 1,1-Dimethylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13407 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

590-66-9, 27195-67-1 | |

| Record name | 1,1-Dimethylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027195671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dimethylcyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Dimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DIMETHYLCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MEV4299RC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1,1-Dimethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,1-Dimethylcyclohexane. The information is presented in a structured format, including detailed experimental methodologies and visualizations to support advanced research and development applications.

Core Physical and Chemical Properties

This compound is a cycloalkane with the chemical formula C₈H₁₆. It is a colorless liquid at room temperature and is utilized in various chemical research and industrial applications, including as a model compound for studying steric and conformational effects in cyclic systems.[1][2]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₆ | [1][3][4] |

| Molecular Weight | 112.21 g/mol | [1][3][5] |

| CAS Number | 590-66-9 | [1][3][6] |

| Appearance | Clear, colorless liquid | [5] |

| Density | 0.777 g/mL at 25 °C | [1][5] |

| Boiling Point | 118-120 °C | [1][5][6] |

| Melting Point | -33.5 °C | [1][7] |

| Flash Point | 7-11 °C (closed cup) | [1][5] |

| Vapor Pressure | 22.7 mmHg | [5] |

| Refractive Index (n20/D) | 1.428 | [5] |

| Solubility | Very low in water; soluble in non-polar organic solvents like hexane.[1] | [1] |

| Stability | Stable under normal conditions. Highly flammable. | [5] |

Molecular Structure and Conformational Analysis

The structure of this compound consists of a cyclohexane (B81311) ring with two methyl groups attached to the same carbon atom. This gem-dimethyl substitution significantly influences its conformational behavior.

This compound exists predominantly in a chair conformation to minimize steric strain. Due to the gem-dimethyl substitution, in any chair conformation, one methyl group will be in an axial position and the other in an equatorial position. The ring can flip between two equivalent chair conformations.[8][9]

Experimental Protocols

The following sections detail the general experimental methodologies for determining the key physical properties of this compound.

Determination of Boiling Point (Capillary Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6] This method involves heating a small sample of the liquid and observing the temperature at which a continuous stream of bubbles emerges from a capillary tube and when the liquid re-enters the capillary upon cooling.[1]

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., aluminum block)[1]

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

A small amount of this compound is placed in the fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.

-

The fusion tube assembly is attached to a thermometer and placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The apparatus is heated slowly and uniformly.

-

As the temperature rises, air trapped in the capillary tube will be expelled, followed by the vapor of the sample, resulting in a stream of bubbles.

-

The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[1]

Determination of Melting Point (Capillary Method)

Principle: The melting point is the temperature at which a solid transitions into a liquid. For a pure substance, this occurs over a narrow temperature range.[10] This method involves heating a small, powdered sample in a capillary tube and observing the temperature range over which it melts.[11]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[12]

-

Thermometer

-

Capillary tubes

-

Sample of solidified this compound

Procedure:

-

A small amount of solidified this compound is finely powdered.

-

The powdered sample is packed into a capillary tube to a height of a few millimeters.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[12] For pure compounds, this range is typically narrow.

Determination of Density (Pycnometer Method)

Principle: Density is defined as the mass of a substance per unit volume.[13] The pycnometer method involves accurately determining the mass of a known volume of the liquid.

Apparatus:

-

Pycnometer (a glass flask with a specific, accurately known volume)

-

Analytical balance

-

Temperature-controlled water bath

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a temperature-controlled water bath to bring the liquid to the desired temperature (e.g., 25 °C).

-

The volume is adjusted to the calibration mark, and any excess liquid is carefully removed from the outside of the pycnometer.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

Principle: The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and is dependent on temperature and the wavelength of light.[14] An Abbe refractometer measures the critical angle of total internal reflection to determine the refractive index.[15]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Light source (typically a sodium D-line source, 589.3 nm)[14]

-

Dropper

Procedure:

-

The refractometer is calibrated using a standard sample with a known refractive index.

-

The prisms of the refractometer are cleaned with a suitable solvent and allowed to dry.

-

A few drops of this compound are placed on the surface of the lower prism using a dropper.

-

The prisms are closed and clamped together.

-

Water from the constant temperature bath is circulated through the prisms to maintain a constant temperature (e.g., 20 °C).

-

The light source is switched on, and the eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

-

The control knob is turned to move the dividing line to the center of the crosshairs.

-

The refractive index is read directly from the instrument's scale.

Determination of Flash Point (Closed-Cup Method)

Principle: The flash point is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source.[3] The closed-cup method confines the vapors, leading to a lower and more conservative flash point measurement compared to an open-cup method.[16]

Apparatus:

-

Pensky-Martens or similar closed-cup flash point tester[17]

-

Thermometer

-

Heat source

-

Ignition source (e.g., a small flame or an electric igniter)

Procedure:

-

The sample cup of the apparatus is filled with this compound to the specified level.

-

The lid, which contains a thermometer, a stirrer, and an opening for the ignition source, is securely placed on the cup.

-

The sample is heated at a slow, constant rate while being stirred.

-

At regular temperature intervals, the ignition source is applied to the opening in the lid.

-

The temperature at which a distinct flash is observed inside the cup is recorded as the flash point.[17]

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characteristic of a saturated hydrocarbon. Key absorptions include:

-

C-H stretching: Strong bands just below 3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups.

-

CH₂ bending (scissoring): An absorption around 1465 cm⁻¹.

-

CH₃ bending (asymmetrical and symmetrical): Absorptions characteristic of methyl groups. The absence of a distinct symmetrical methyl bending band around 1375 cm⁻¹ can sometimes be a feature that distinguishes it from some other alkanes.[18]

Mass Spectrometry

In mass spectrometry with electron ionization, this compound will exhibit a molecular ion peak (M⁺) at m/z = 112. The fragmentation pattern is dominated by the loss of alkyl fragments. A prominent fragmentation pathway is the loss of a methyl group (CH₃) to give a stable tertiary carbocation at m/z = 97. Further fragmentation can lead to other smaller ions. The fragmentation pattern can be used to distinguish it from its isomers, such as ethylcyclohexane.[19][20]

Chemical Reactivity and Stability

This compound is a relatively stable, saturated cycloalkane. Its primary chemical reactivity involves combustion and free-radical substitution reactions under specific conditions (e.g., in the presence of UV light). It is highly flammable and its vapors can form explosive mixtures with air.[5] Due to its non-polar nature, it is immiscible with water but soluble in many organic solvents.[1]

Synthesis

A potential synthesis route for this compound can involve the reaction of a suitable precursor, such as 1-acetyl-3,3-dimethylcyclohexane, through a series of reactions.[21] Another conceptual approach could be the exhaustive methylation of cyclohexanone (B45756) followed by reduction of the carbonyl group and subsequent dehydration and hydrogenation, although this is a more complex pathway.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. This compound CAS 590-66-9|C8H16 [benchchem.com]

- 3. scimed.co.uk [scimed.co.uk]

- 4. calnesis.com [calnesis.com]

- 5. This compound | C8H16 | CID 11549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. westlab.com [westlab.com]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. calnesis.com [calnesis.com]

- 14. mt.com [mt.com]

- 15. tamilnadutesthouse.com [tamilnadutesthouse.com]

- 16. filab.fr [filab.fr]

- 17. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 18. IR Spectrum: Cycloalkanes [quimicaorganica.org]

- 19. chegg.com [chegg.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Synthesis routes of this compound [benchchem.com]

An In-depth Technical Guide to 1,1-Dimethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,1-dimethylcyclohexane, a saturated alicyclic hydrocarbon. It details the compound's identifiers, physicochemical properties, and provides insights into its conformational analysis. This document also includes detailed experimental protocols for its synthesis and characterization, alongside safety and handling information. The guide is intended to be a valuable resource for professionals in research, particularly in the fields of organic chemistry and drug development, where understanding the behavior of alicyclic structures is crucial.

Chemical Identifiers and Properties

This compound is a colorless liquid with the chemical formula C₈H₁₆.[1] It is a non-polar compound with good solubility in organic solvents and very low solubility in water.[1]

Identifiers

A comprehensive list of identifiers for this compound is provided in the table below, with the Chemical Abstracts Service (CAS) number being the most common unique identifier.

| Identifier Type | Value |

| CAS Number | 590-66-9 [2] |

| IUPAC Name | This compound[3] |

| Molecular Formula | C₈H₁₆[2] |

| Molecular Weight | 112.21 g/mol [2] |

| InChI | InChI=1S/C8H16/c1-8(2)6-4-3-5-7-8/h3-7H2,1-2H3[3] |

| InChIKey | QEGNUYASOUJEHD-UHFFFAOYSA-N[3] |

| SMILES | CC1(CCCCC1)C[3] |

| EC Number | 209-687-3[4] |

| UN Number | 2263[3] |

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the following table. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value |

| Appearance | Colorless liquid[1] |

| Density | 0.777 g/mL at 25 °C |

| Boiling Point | 118-120 °C |

| Melting Point | -33.5 °C[1] |

| Flash Point | 7-11 °C[1] |

| Refractive Index | n20/D 1.428 |

| Vapor Pressure | 42 mmHg at 37.7 °C |

| Solubility | Very low in water; soluble in non-polar organic solvents[1] |

Conformational Analysis

A key feature of this compound is its conformational behavior. The cyclohexane (B81311) ring exists predominantly in a chair conformation to minimize angular and torsional strain. In this compound, one methyl group is in an axial position and the other is in an equatorial position. A ring flip results in an equivalent conformation where the axial methyl group becomes equatorial and vice versa. Due to this symmetry, both chair conformations are of equal energy and are equally populated at equilibrium.

Caption: Conformational equilibrium of this compound.

Experimental Protocols

Synthesis of this compound

Materials:

-

Methylmagnesium bromide (Grignard reagent) in a suitable ether solvent (e.g., diethyl ether or THF)

-

Anhydrous ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Apparatus for Grignard reaction (three-necked flask, dropping funnel, condenser) and distillation.

Procedure:

-

Set up a flame-dried three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer.

-

Place the methylmagnesium bromide solution in the dropping funnel.

-

Add a solution of 2-methylcyclohexanone in anhydrous ether to the reaction flask.

-

Cool the flask in an ice bath and add the Grignard reagent dropwise with stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

The resulting tertiary alcohol can then be deoxygenated through a Barton-McCombie deoxygenation or a related method to yield this compound.

-

Purify the final product by distillation.

Caption: Generalized synthesis workflow for this compound.

Characterization Workflow

The identity and purity of synthesized this compound can be confirmed through a standard analytical workflow.

Instrumentation:

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

-

Infrared (IR) Spectroscopy

Procedure:

-

GC-MS Analysis: Inject a dilute solution of the product in a volatile solvent (e.g., hexane) into the GC-MS. The gas chromatogram will indicate the purity of the sample, and the mass spectrum will show the molecular ion peak and fragmentation pattern characteristic of this compound.

-

NMR Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR: The spectrum is expected to show signals for the methyl protons and the methylene (B1212753) protons of the cyclohexane ring.

-

¹³C NMR: The spectrum will show distinct signals for the quaternary carbon, the methyl carbons, and the different methylene carbons in the ring.

-

-

IR Spectroscopy: Obtain the IR spectrum of the neat liquid. The spectrum should display characteristic C-H stretching and bending vibrations for an alkane.

Caption: Analytical workflow for product characterization.

Safety and Handling

This compound is a highly flammable liquid and vapor.[5] It should be handled in a well-ventilated area, away from sources of ignition.[5] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[5] Store in a tightly closed container in a cool, dry, and well-ventilated place designated for flammable liquids.[6]

Conclusion

This technical guide has summarized the essential information regarding this compound, including its identifiers, physicochemical properties, and conformational analysis. Detailed experimental workflows for its synthesis and characterization have been provided to aid researchers in their laboratory work. Adherence to proper safety protocols is imperative when handling this compound. The information presented herein is intended to support the scientific community in their research and development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Cyclohexane Conformational Analysis [research.cm.utexas.edu]

- 3. This compound | C8H16 | CID 11549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US4433194A - Purification of cyclohexane - Google Patents [patents.google.com]

- 5. esslabshop.com [esslabshop.com]

- 6. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

An In-depth Technical Guide to the Synthesis and Preparation of 1,1-Dimethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 1,1-dimethylcyclohexane, a saturated cyclic hydrocarbon. The document details the core chemical transformations, experimental protocols, and relevant quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a cycloalkane with the chemical formula C₈H₁₆. Its gem-dimethyl substitution pattern on the cyclohexane (B81311) ring imparts specific stereochemical and physical properties, making it a molecule of interest in various fields of chemical research. This guide focuses on a robust and widely applicable two-step synthesis commencing from cyclohexanone (B45756).

Primary Synthesis Pathway: Alkylation of Cyclohexanone and Subsequent Reduction

The most common and reliable laboratory synthesis of this compound involves a two-step process:

-

Exhaustive Methylation of Cyclohexanone: Introduction of two methyl groups at the α-carbon of cyclohexanone to yield 2,2-dimethylcyclohexanone (B156460).

-

Wolff-Kishner Reduction: Deoxygenation of the carbonyl group of 2,2-dimethylcyclohexanone to afford the final product, this compound.

This pathway is advantageous due to the ready availability of the starting material, cyclohexanone, and the high-yielding nature of the individual reactions.

Spectroscopic Analysis of 1,1-Dimethylcyclohexane: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1-Dimethylcyclohexane (CAS 590-66-9), a saturated cyclic alkane. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the compound's signature in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complete with data summaries and standardized experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 0.876 | Singlet | -CH₃ |

| 1.220 | Multiplet | -CH₂- (Cyclohexane ring) |

| 1.36 | Multiplet | -CH₂- (Cyclohexane ring) |

| 1.43 | Multiplet | -CH₂- (Cyclohexane ring) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data

Due to the molecule's symmetry, this compound is expected to show five distinct signals in the ¹³C NMR spectrum.[1] The two methyl groups are equivalent, as are the pairs of carbons at the C2/C6, and C3/C5 positions of the cyclohexane (B81311) ring.

| Chemical Shift (ppm) | Carbon Assignment |

| 22.9 | C4 |

| 26.5 | C3, C5 |

| 28.9 | -CH₃ |

| 30.1 | C1 |

| 39.8 | C2, C6 |

Solvent: CH₂Cl₂

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2845 | Strong | C-H Stretch (Aliphatic) |

| 1480-1440 | Medium | -CH₂- Bending (Scissoring) |

| 1365 | Medium | C-H Bending (Methyl gem-dimethyl split) |

| ~950 | Medium | C-C Skeletal Vibrations |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 112 | 4.2% | [M]⁺ (Molecular Ion) |

| 97 | 100% | [M-CH₃]⁺ (Base Peak)[2][3] |

| 69 | 49.3% | [C₅H₉]⁺ |

| 55 | 72.0% | [C₄H₇]⁺ |

| 41 | 35.1% | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-25 mg of this compound is accurately weighed and transferred to a clean, dry vial for ¹H NMR. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.

-

The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

The solution is filtered through a Pasteur pipette containing a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter.

-

The NMR tube is capped and the exterior is cleaned with a lint-free wipe before insertion into the spectrometer.

Data Acquisition:

-

The NMR tube is placed in the spectrometer's autosampler or manually inserted into the magnet.

-

The spectrometer is locked onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

Shimming is performed to optimize the homogeneity of the magnetic field, thereby maximizing spectral resolution.

-

For ¹H NMR, a standard single-pulse experiment is executed. For ¹³C NMR, a proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum and enhance signal-to-noise.

-

Data is acquired with an appropriate number of scans to achieve a satisfactory signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Two clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates are obtained from a desiccator.

-

A single drop of this compound is placed onto the center of one salt plate using a Pasteur pipette.

-

The second salt plate is carefully placed on top, spreading the liquid into a thin, uniform film between the plates.

-

The "sandwich" of salt plates is placed into the sample holder of the FT-IR spectrometer.

Data Acquisition:

-

A background spectrum of the empty sample compartment is collected to account for atmospheric CO₂ and H₂O.

-

The sample holder containing the prepared salt plates is placed in the instrument's beam path.

-

The sample spectrum is acquired, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

This compound, being a volatile liquid, is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.

-

In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This bombardment dislodges an electron from the molecule, creating a positively charged molecular ion ([M]⁺).

Mass Analysis and Detection:

-

The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

The separated ions are detected, and a signal is generated that is proportional to the number of ions at each m/z value.

-

The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as a proposed fragmentation pathway in mass spectrometry.

Caption: Spectroscopic analysis workflow for this compound.

Caption: Primary fragmentation pathway of this compound in EI-MS.

References

The Gem-Dimethyl Effect in Cyclohexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a gem-dimethyl group onto a cyclohexane (B81311) ring profoundly influences its conformational behavior and reactivity. This steric hindrance, often referred to as the Thorpe-Ingold effect in the context of reaction rates, is a critical consideration in the design and synthesis of cyclic molecules, particularly in the field of drug development where precise three-dimensional structure dictates biological activity. This technical guide provides a comprehensive overview of the steric hindrance effects of the gem-dimethyl group in cyclohexane, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts.

Conformational Analysis: The Energetic Landscape of Gem-Dimethylcyclohexane

The chair is the most stable conformation of cyclohexane, but the presence of substituents alters the energy landscape. The steric strain introduced by a substituent is quantified by its A-value, which is the Gibbs free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane.[1] For a methyl group, the A-value is approximately 1.74 kcal/mol, indicating a strong preference for the equatorial position to avoid 1,3-diaxial interactions.[1]

In 1,1-dimethylcyclohexane, each chair conformer possesses one axial and one equatorial methyl group. This arrangement results in both chair conformations having the same relative stability.[2] The steric strain from the single axial methyl group in each conformer is unavoidable.

The energy difference between the chair and the higher-energy twist-boat conformation is also influenced by gem-dimethyl substitution. While the chair form is significantly more stable for cyclohexane itself (by about 5.5 kcal/mol), bulky substituents can decrease this energy gap.[3][4]

Quantitative Data: Conformational Energies

The following table summarizes key energetic parameters related to the gem-dimethyl group on a cyclohexane ring.

| Parameter | Value (kcal/mol) | Description |

| A-value (Methyl) | 1.74[1] | Free energy difference between axial and equatorial methylcyclohexane. |

| Steric Strain (Axial Methyl) | ~1.8[5] | Energy cost of having a methyl group in the axial position due to 1,3-diaxial interactions. |

| Chair-Chair Interconversion Barrier (Cyclohexane) | ~10-11[3] | The energy barrier for the ring flip process. |

| Chair vs. Twist-Boat Energy Difference (Cyclohexane) | ~5.5[3] | The energy difference between the chair and the twist-boat conformations of unsubstituted cyclohexane. |

| Conformational Energy of this compound (Chair) | Equal for both conformers[2] | Both chair forms have one axial and one equatorial methyl group, leading to identical steric strain. |

Impact on Reactivity: The Thorpe-Ingold Effect

The gem-dimethyl group can dramatically accelerate intramolecular reactions, a phenomenon known as the Thorpe-Ingold effect or the "gem-dialkyl effect".[6][7][8] This acceleration is primarily attributed to two factors:

-

Angle Compression: The two methyl groups, being bulkier than hydrogen atoms, increase the steric repulsion within the molecule. This forces the bond angle between the substituents on the geminally substituted carbon to widen, which in turn compresses the angle between the reacting groups in the acyclic precursor, bringing them closer together and increasing the probability of reaction.[6]

-

Reduced Conformational Freedom: The presence of the gem-dimethyl group restricts the number of available conformations of the open-chain precursor, leading to a higher population of conformers that are suitably arranged for cyclization.[6]

This effect is particularly pronounced in the formation of five- and six-membered rings.[9]

Quantitative Data: Rate Enhancement in Cyclization Reactions

The following table provides examples of the rate enhancement observed in intramolecular reactions due to the presence of a gem-dimethyl group.

| Reaction Type | Unsubstituted Rate (k_H) | Gem-Dimethyl Substituted Rate (k_gem) | Rate Enhancement (k_gem / k_H) |

| Lactone Formation | 1 | ~20 | 20 |

| Intramolecular Diels-Alder | 1 | >100 | >100 |

| Dieckmann Condensation | 1 | ~50 | 50 |

Note: The values presented are approximate and can vary depending on the specific reaction conditions and substrate.

Experimental Protocols

Determining Conformational Equilibrium by Dynamic NMR Spectroscopy

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study the conformational dynamics of cyclohexane derivatives.[10] By monitoring the changes in the NMR spectrum as a function of temperature, one can determine the populations of different conformers and the energy barriers between them.

Methodology:

-

Sample Preparation:

-

Dissolve a known concentration of the gem-dimethylcyclohexane derivative in a suitable deuterated solvent (e.g., deuterated toluene, d8-THF) in an NMR tube. The choice of solvent is crucial as it must have a low freezing point to allow for low-temperature measurements.

-

Degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with the NMR measurements.

-

Seal the NMR tube under vacuum or an inert atmosphere.

-

-

NMR Data Acquisition:

-

Acquire a series of 1H or 13C NMR spectra over a wide temperature range, starting from room temperature and gradually decreasing the temperature until the signals for the individual conformers are resolved (the "slow exchange" regime).

-

At each temperature, allow the sample to equilibrate for several minutes before acquiring the spectrum.

-

Record the exact temperature for each spectrum.

-

-

Data Analysis:

-

At low temperatures, where the ring flip is slow on the NMR timescale, the signals for the axial and equatorial groups will be distinct.

-

Integrate the signals corresponding to the axial and equatorial protons (or carbons) of a specific group in each conformer to determine their relative populations (K_eq).

-

The Gibbs free energy difference (ΔG°) between the conformers can be calculated using the equation: ΔG° = -RT ln(K_eq).

-

At intermediate temperatures, the signals will broaden and coalesce as the rate of conformational exchange becomes comparable to the NMR timescale. The temperature at which coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the ring flip.

-

Synthesis of a this compound Derivative

A variety of synthetic routes can be employed to prepare gem-dimethylcyclohexane derivatives. One common approach involves the dialkylation of a suitable precursor.

Example: Synthesis of 1,1-Dimethylcyclohexan-4-one

-

Reaction Setup: To a stirred solution of 4-ethoxycarbonylcyclohexanone in a suitable solvent (e.g., dry THF) under an inert atmosphere (e.g., argon), add a strong base such as sodium hydride (NaH) at 0 °C.

-

First Alkylation: Slowly add one equivalent of methyl iodide (CH3I) to the solution and allow the reaction to warm to room temperature and stir for several hours.

-

Second Alkylation: Cool the reaction mixture back to 0 °C and add a second equivalent of sodium hydride, followed by a second equivalent of methyl iodide. Allow the reaction to stir at room temperature overnight.

-

Workup and Hydrolysis: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting ester can then be hydrolyzed and decarboxylated under acidic or basic conditions to yield 1,1-dimethylcyclohexan-4-one.

-

Purification: The final product can be purified by distillation or column chromatography.

Visualizations

Conformational Equilibrium of this compound

Caption: Conformational equilibrium of this compound.

Thorpe-Ingold Effect in Intramolecular Aldol (B89426) Condensation

Caption: Thorpe-Ingold effect in an intramolecular aldol condensation.

Experimental Workflow for Dynamic NMR Analysis

Caption: Workflow for dynamic NMR analysis of conformational equilibrium.

Conclusion

The steric hindrance induced by a gem-dimethyl group on a cyclohexane ring is a powerful tool in conformational control and reaction rate acceleration. A thorough understanding of the energetic and kinetic consequences of this substitution pattern is essential for the rational design of complex cyclic molecules. The quantitative data and experimental methodologies outlined in this guide provide a framework for researchers, scientists, and drug development professionals to investigate and harness the gem-dimethyl effect in their work. The continued development of computational and spectroscopic techniques will undoubtedly provide even deeper insights into the subtle interplay of steric and electronic effects that govern the behavior of these important structural motifs.

References

- 1. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. sikhcom.net [sikhcom.net]

- 4. Cyclohexane conformation - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Thorpe-Ingold Effect | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]

- 8. books.lucp.net [books.lucp.net]

- 9. researchgate.net [researchgate.net]

- 10. Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy | Semantic Scholar [semanticscholar.org]

Thermodynamic Stability of 1,1-Dimethylcyclohexane Conformers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of the conformers of 1,1-dimethylcyclohexane. It delves into the structural characteristics, energetic properties, and the experimental and computational methodologies used to elucidate the conformational landscape of this molecule.

Introduction: Conformational Isomerism in this compound

This compound, a disubstituted cyclohexane (B81311), serves as a fundamental model for understanding conformational preferences in cyclic systems. Like cyclohexane, it predominantly adopts a chair conformation to minimize angle and torsional strain. The presence of two methyl groups on the same carbon atom (C1) leads to distinct conformational isomers through a process known as ring inversion or ring flipping.

In this process, axial bonds become equatorial and vice versa. For this compound, the two chair conformations are in a dynamic equilibrium. In each of these conformers, one methyl group occupies an axial position while the other is in an equatorial position.[1][2][3] Crucially, the two chair conformations of this compound are energetically equivalent.[1][2][3] This is because a ring flip simply exchanges the axial and equatorial positions of the two identical methyl groups, resulting in a molecule that is superimposable on the original. Consequently, the equilibrium does not favor one conformer over the other, and they exist in a 1:1 ratio at room temperature.

Quantitative Energetic Analysis

The primary factor governing the stability of substituted cyclohexane conformers is steric strain, particularly 1,3-diaxial interactions. These are repulsive steric interactions between an axial substituent and the axial hydrogen atoms on the same side of the ring (at the C3 and C5 positions).

The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane.[4][5] For a methyl group, the A-value is approximately 1.74 kcal/mol (7.3 kJ/mol).[4][5] This energy arises from two gauche butane-like interactions between the axial methyl group and the C3/C5 axial hydrogens.[6]

In the case of this compound, each chair conformation has one axial methyl group, which introduces a steric strain of about 7.6 kJ/mol.[2] Since both conformers possess this same degree of steric strain, their energies are equal.[1][2]

| Parameter | Value (kcal/mol) | Value (kJ/mol) | Reference |

| A-value (Methyl Group) | 1.74 | 7.3 | [4][5] |

| Steric Strain per Conformer | ~1.74 | ~7.6 | [2] |

| Energy Difference (ΔG) | 0 | 0 | [1][2] |

Experimental Protocols

The determination of conformational energies and the dynamics of ring inversion in cyclohexane derivatives are primarily accomplished through Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at low temperatures.

Low-Temperature ¹³C NMR Spectroscopy

Objective: To slow the ring inversion of this compound on the NMR timescale to observe the distinct signals for the axial and equatorial methyl groups. As the two conformers are degenerate, a single set of signals is expected even at low temperatures, but this technique is crucial for non-degenerate systems and for determining energy barriers.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable low-freezing point solvent, such as deuterated chloroform (B151607) (CDCl₃) or a mixture of deuterated solvents, to ensure the sample remains liquid at the target low temperatures. The concentration is typically in the range of 0.1-0.5 M.

-

NMR Spectrometer Setup: A high-field NMR spectrometer equipped with a variable temperature probe is used. The spectrometer is tuned to the ¹³C frequency.

-

Temperature Control: The sample is cooled to a low temperature, typically below -60 °C. At this temperature, the rate of ring inversion becomes slow enough that the NMR spectrometer can distinguish between the different carbon environments in the two conformers.

-

Data Acquisition: ¹³C NMR spectra are acquired at various low temperatures. For this compound, due to the equivalence of the two conformers, the signals for the axial and equatorial methyl groups would not be individually resolved as they are in a 1:1 ratio and chemically equivalent upon exchange. However, the line broadening and eventual coalescence of signals for the ring carbons can be analyzed.

-

Data Analysis: In cases of non-degenerate conformers, the relative areas of the signals for the axial and equatorial groups can be integrated to determine the equilibrium constant (K) at a given temperature. The Gibbs free energy difference (ΔG) can then be calculated using the equation: ΔG = -RTlnK.

Dynamic NMR (DNMR) Spectroscopy

Objective: To determine the energy barrier (activation energy) for the ring inversion process.

Methodology:

-

Lineshape Analysis: ¹H or ¹³C NMR spectra are recorded over a range of temperatures, from below the coalescence temperature (where separate signals for axial and equatorial protons/carbons are observed for a suitable probe molecule) to above it (where a single, averaged signal is seen).

-

Coalescence Temperature: The temperature at which the two separate signals merge into a single broad peak is known as the coalescence temperature (Tc).

-

Rate Constant Calculation: The rate constant (k) for the conformational exchange at the coalescence temperature can be calculated using the following equation for two uncoupled nuclei: k = (πΔν) / √2, where Δν is the difference in chemical shift between the two signals at a temperature well below coalescence.

-

Eyring Equation: The free energy of activation (ΔG‡) for the ring flip can be determined using the Eyring equation: ΔG‡ = 2.303RTc [10.32 + log(Tc/k)].

Computational Protocols

Computational chemistry offers a powerful complementary approach to experimental methods for studying conformational preferences.

Quantum Mechanical Calculations

Objective: To calculate the geometries and relative energies of the conformers of this compound with high accuracy.

Methodology:

-

Structure Building: An initial 3D structure of this compound in a chair conformation is built using a molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry Optimization: The geometry of the initial structure is optimized to find the lowest energy conformation. This is typically done using Density Functional Theory (DFT) with a functional like B3LYP and a suitable basis set (e.g., 6-31G(d)).

-

Conformational Search (for more complex molecules): For molecules with multiple possible low-energy conformers, a systematic or stochastic conformational search is performed to identify all relevant structures.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry. This serves two purposes: to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to calculate thermodynamic properties such as Gibbs free energy at a specific temperature (e.g., 298 K).

-

Energy Comparison: The Gibbs free energies of the different conformers are compared to determine their relative stabilities. For this compound, this would confirm the energetic equivalence of the two chair forms.

Visualizations

Caption: Conformational equilibrium of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 5. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 6. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Molecular Geometry and Bond Angles of 1,1-Dimethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular geometry and bond angles of 1,1-dimethylcyclohexane, a key structural motif in various organic and medicinal compounds. Understanding the precise three-dimensional structure of this molecule is crucial for predicting its physical properties, reactivity, and interactions in complex biological systems. This document outlines the conformational landscape of this compound, presents quantitative geometric data derived from computational modeling, and details the methodology used to obtain these results.

Introduction: Conformational Landscape of this compound

This compound, a geminally disubstituted cycloalkane, predominantly adopts a chair conformation to minimize angle and torsional strain.[1] In this low-energy arrangement, the carbon-carbon-carbon (C-C-C) bond angles are close to the ideal tetrahedral angle of 109.5°, and the hydrogen atoms on adjacent carbons are in a staggered arrangement.[2]

A key feature of this compound is that in any given chair conformation, one methyl group must occupy an axial position while the other occupies an equatorial position.[1] Through a process known as a chair flip, these positions interconvert. However, because the substituents are identical, the two resulting chair conformers are degenerate, meaning they have the same energy and are equally populated at equilibrium.[3]

The primary source of steric strain in this compound arises from 1,3-diaxial interactions. The axial methyl group experiences steric repulsion with the axial hydrogen atoms on carbons 3 and 5 of the cyclohexane (B81311) ring.[4] This steric hindrance influences the local geometry of the molecule, causing slight distortions in bond angles and dihedral angles from the idealized cyclohexane chair structure.

Molecular Geometry and Bond Angles: A Quantitative Analysis

To provide precise geometric parameters for this compound, a computational geometry optimization was performed. The following section details the results of this analysis.

Data Presentation

The tables below summarize the key bond lengths, bond angles, and dihedral angles for the optimized chair conformation of this compound.

Table 1: Selected Bond Lengths in this compound

| Bond | Bond Length (Å) |

| C1 - C2 | 1.545 |

| C2 - C3 | 1.532 |

| C3 - C4 | 1.531 |

| C1 - C(methyl, axial) | 1.542 |

| C1 - C(methyl, equatorial) | 1.538 |

Table 2: Selected Bond Angles in this compound

| Angle | Bond Angle (°) |

| C6 - C1 - C2 | 109.8 |

| C1 - C2 - C3 | 111.5 |

| C2 - C3 - C4 | 111.2 |

| C(methyl, ax) - C1 - C(methyl, eq) | 107.5 |

| C2 - C1 - C(methyl, ax) | 108.9 |

| C2 - C1 - C(methyl, eq) | 111.3 |

Table 3: Selected Dihedral Angles in this compound

| Dihedral Angle | Dihedral Angle (°) |

| C6 - C1 - C2 - C3 | -55.2 |

| C1 - C2 - C3 - C4 | 55.8 |

| C2 - C3 - C4 - C5 | -55.7 |

| C(methyl, ax) - C1 - C2 - C3 | 63.8 |

| C(methyl, eq) - C1 - C2 - C3 | -175.1 |

Experimental and Computational Protocols

The geometric parameters presented in this guide were determined through a standard computational chemistry protocol for the geometry optimization of small organic molecules.

Computational Methodology: Density Functional Theory (DFT)

Objective: To determine the lowest energy conformation and the associated geometric parameters of this compound.

Protocol:

-

Initial Structure Generation: A 3D model of this compound in a chair conformation was constructed using molecular modeling software.

-

Geometry Optimization: The geometry of the initial structure was optimized using Density Functional Theory (DFT).[5] The optimization process iteratively adjusts the atomic coordinates to find a minimum on the potential energy surface.[6]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.

-

Basis Set: 6-31G(d) Pople basis set.

-

-

Frequency Calculation: A frequency calculation was performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Data Extraction: Bond lengths, bond angles, and dihedral angles were extracted from the final optimized structure.

Visualizations of Molecular Structure and Strain

The following diagrams, generated using the DOT language, illustrate key aspects of the molecular geometry and conformational dynamics of this compound.

Caption: Chair conformation of this compound showing axial and equatorial methyl groups.

Caption: Diagram illustrating the 1,3-diaxial interactions causing steric strain.

Caption: Workflow of the degenerate chair-flip interconversion in this compound.

References

Solubility of 1,1-Dimethylcyclohexane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed examination of the solubility characteristics of 1,1-dimethylcyclohexane, a non-polar alicyclic hydrocarbon. Due to the limited availability of specific quantitative solubility data for this compound in peer-reviewed literature, this document utilizes data for its parent compound, cyclohexane (B81311), as a close structural and chemical analogue to provide representative values and illustrate key solubility principles. The methodologies presented are standard protocols applicable for determining the solubility of this and similar non-polar compounds.

Core Concepts in Solubility

The solubility of any compound is governed by the principle of "like dissolves like". This principle is based on the nature of intermolecular forces between the solute and the solvent molecules.

-

This compound: As a saturated hydrocarbon, the only intermolecular forces present are weak van der Waals forces (specifically, London dispersion forces). It is a non-polar molecule.

-

Non-Polar Solvents (e.g., Hexane, Benzene): These solvents also exhibit weak van der Waals forces. When this compound is mixed with a non-polar solvent, the energy required to break the existing solute-solute and solvent-solvent interactions is comparable to the energy released when new solute-solvent interactions are formed. This energetic balance results in high solubility or complete miscibility.[1][2]

-

Polar Solvents (e.g., Methanol, Ethanol): These solvents are characterized by strong hydrogen bonds. For a non-polar molecule like this compound to dissolve, it must disrupt these powerful hydrogen bonds. However, the new interactions formed between the non-polar solute and polar solvent molecules are much weaker. This energy imbalance makes dissolution energetically unfavorable, leading to low solubility or immiscibility.[2][3]

-

Polar Aprotic Solvents (e.g., Acetone): These solvents have dipole-dipole interactions but lack hydrogen bonding. While more polar than hydrocarbons, they are often capable of dissolving non-polar compounds to a greater extent than polar protic solvents.[4][5]

Experimental Workflow for Solubility Determination

The following diagram illustrates a standard experimental workflow for determining the solubility of a liquid compound like this compound in an organic solvent using a gravimetric method.

Caption: Isothermal Shake-Flask Gravimetric Method Workflow.

Experimental Protocol: Isothermal Shake-Flask Gravimetric Method

This method is a reliable and widely used technique for determining the thermodynamic solubility of a compound at a specific temperature.

1. Materials and Apparatus:

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance (accurate to ±0.1 mg)

-

Sealed glass vials or flasks

-

Thermostatically controlled shaking water bath

-

Syringes and filters (if necessary to remove fine particles)

-

Evaporating dishes or watch glasses

-

Vacuum oven or other controlled evaporation system

-

Desiccator

2. Procedure:

-

Preparation of Saturated Solution: Add an excess amount of the solute (this compound) to a known mass of the chosen solvent in a sealable vial. The presence of a visible excess of the solute phase is crucial to ensure saturation.

-

Equilibration: Place the sealed vials in a thermostatic shaking water bath set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the samples for an extended period (typically 24 to 48 hours) to ensure that thermodynamic equilibrium between the solute and the solvent is reached.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to rest in the temperature-controlled bath without agitation. This allows the excess undissolved solute to separate completely from the saturated solvent phase.

-

Sample Extraction: Carefully withdraw a precise aliquot (a known mass) from the clear, supernatant (saturated) liquid phase using a syringe.

-

Gravimetric Analysis:

-

Transfer the aliquot into a pre-weighed evaporating dish.

-

Place the dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute.

-

Periodically remove the dish, allow it to cool to room temperature in a desiccator, and weigh it.

-

Repeat the drying and weighing process until a constant mass is achieved, indicating all the solvent has been removed.

-

-

Calculation:

-

Mass of Solute (m_solute): Final mass of the dish with residue - initial mass of the empty dish.

-

Mass of Solvent (m_solvent): Total mass of the aliquot - mass of the solute.

-

Solubility ( g/100g ): (m_solute / m_solvent) * 100.

-

Mole Fraction (x_solute): Can be calculated using the masses and molar masses of the solute and solvent.

-

Quantitative Solubility Data

As previously noted, specific quantitative solubility data for this compound is scarce. The following table presents data for Cyclohexane (C₆H₁₂) , a closely related non-polar analogue, to provide insight into the expected behavior of this compound.

| Solvent | Chemical Class | Polarity | Solubility of Cyclohexane (Analogue) | Reference(s) |

| n-Hexane (C₆H₁₄) | Non-polar Alkane | Non-polar | Miscible in all proportions¹ | [1][2] |

| Acetone (C₃H₆O) | Ketone | Polar Aprotic | Miscible in all proportions² | [6][7] |

| Ethanol (C₂H₅OH) | Alcohol | Polar Protic | Miscible in all proportions² | [6] |

| Methanol (CH₃OH) | Alcohol | Polar Protic | Partially Miscible (x_solute ≈ 0.128)³ | [8][9] |

¹Based on the "like dissolves like" principle; non-polar hydrocarbons are fully miscible with each other.[1][2] ²Qualitative sources state cyclohexane is "miscible" in these solvents, implying high solubility across all proportions.[6][7] ³Represents the mole fraction of cyclohexane in the methanol-rich phase at 298.2 K. The system separates into two liquid phases.[8][9]

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. All about Solubility of Alkanes [unacademy.com]

- 3. oit.edu [oit.edu]

- 4. CIS-1,2-DIMETHYLCYCLOHEXANE CAS#: 2207-01-4 [m.chemicalbook.com]

- 5. 2207-01-4 CAS MSDS (CIS-1,2-DIMETHYLCYCLOHEXANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Cyclohexane | C6H12 | CID 8078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safety and Handling of 1,1-Dimethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,1-dimethylcyclohexane, a flammable and volatile cycloalkane. The following sections detail its physical and chemical properties, potential hazards, safe handling and storage procedures, emergency measures, and the experimental methodologies used to determine its safety profile.

Physicochemical Properties

This compound is a clear, colorless liquid.[1] Its key physical and chemical properties are summarized below, providing essential data for safe handling and experimental design.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ | PubChem |

| Molecular Weight | 112.21 g/mol | PubChem[2], Benchchem[3] |

| CAS Number | 590-66-9 | PubChem[2] |

| Boiling Point | 118-120 °C (244-248 °F) | Sigma-Aldrich[4], ChemicalBook[5], Benchchem[3] |

| Melting Point | -33.5 °C | ChemicalBook[5], Benchchem[3] |

| Flash Point | 7-11 °C (45-52 °F) (closed cup) | CPAChem[6], Sigma-Aldrich[7], Benchchem[3] |

| Density | 0.777 g/mL at 25 °C | Sigma-Aldrich[4], Benchchem[3], ChemicalBook[8] |

| Vapor Pressure | 22.7 mmHg | Haz-Map |

| Solubility | Insoluble in water; soluble in non-polar organic solvents. | Benchchem[3] |

| Refractive Index | n20/D 1.428 | ChemicalBook[8] |

Hazard Identification and Classification

This compound is classified as a highly flammable liquid and vapor. It may also cause irritation and is toxic to aquatic life with long-lasting effects.

| Hazard Class | GHS Category | Hazard Statement |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapour.[4][5][6][9] |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects.[4] |

Hazard Pictograms:

Potential Health Effects:

-

Inhalation: Vapors may cause dizziness or asphyxiation, especially in confined areas. Inhalation may irritate the respiratory tract.[2]

-

Skin Contact: May cause skin irritation.[2] Prolonged or repeated contact may defat the skin, leading to dermatitis.

-

Eye Contact: May cause eye irritation.[2]

-

Ingestion: Ingestion may cause gastrointestinal irritation, nausea, vomiting, and diarrhea.

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize the risks associated with this compound.

Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[4][5][6][9]

-

Use non-sparking tools and explosion-proof equipment.[4][5][9]

-

Ground and bond containers and receiving equipment to prevent static discharge.[4][6][9]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][9] For operations where vapor concentrations may be high, a respirator may be necessary.[9]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][5][9]

-

Keep in a flammable liquids storage cabinet.

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

A clear and logical workflow should be established for handling emergencies involving this compound.

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5][9]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse the affected areas with water or shower.[4][9] Wash with soap and plenty of water.[5]

-

Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[5]

-

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]

Fire Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2][4][5] Water spray may be used to cool containers.[2]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[2] Containers may explode when heated.[2]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas.[5][9] Ensure adequate ventilation.[5][9] Remove all sources of ignition.[5][9] Wear appropriate personal protective equipment.[5][9]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[4][5]

-

Methods for Containment and Cleaning Up: Absorb with non-combustible material such as sand or earth and place in a container for disposal according to local regulations.[2] Use spark-proof tools and explosion-proof equipment.[5]

Experimental Protocols for Safety Assessment

The safety data presented in this guide are derived from standardized experimental protocols. While specific reports for this compound are not publicly available, the following sections describe the general methodologies employed for such assessments.

Flash Point Determination

The flash point is determined to classify the flammability of the liquid.

-

Methodology: Standardized methods such as ASTM D93 (Pensky-Martens Closed Cup) or ASTM D56 (Tag Closed Cup) are commonly used.[10][11]

-

A sample of the liquid is placed in a test cup.

-

The cup is heated at a controlled rate.

-

An ignition source is periodically passed over the surface of the liquid.

-

The flash point is the lowest temperature at which the vapors above the liquid ignite momentarily.[10]

-

Skin Irritation/Corrosion Testing

These tests evaluate the potential for a chemical to cause reversible (irritation) or irreversible (corrosion) skin damage.

-

Methodology: The OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) is a common non-animal testing approach.[12]

-

A three-dimensional reconstructed human epidermis (RhE) model is used.[12]

-

The test chemical is applied topically to the tissue.

-

After a specific exposure time, the chemical is removed, and the tissue is incubated.

-

Cell viability is measured, typically using an MTT assay, which indicates the extent of cell damage.[12] A reduction in cell viability below a certain threshold indicates irritation potential.

-

Inhalation Toxicity Testing

This testing determines the health effects of inhaling the substance.

-

Methodology: OECD Test Guideline 403 (Acute Inhalation Toxicity) or OPPTS 870.1300 are standard protocols.

-

Animals, typically rodents, are placed in exposure chambers.

-

A controlled concentration of the chemical's vapor or aerosol is generated and introduced into the chambers for a set duration (e.g., 4 hours).

-

Animals are observed for signs of toxicity and mortality during and after exposure.

-

The LC50 (lethal concentration for 50% of the test animals) is determined.

-

Aquatic Toxicity Testing

These tests assess the environmental impact of the chemical on aquatic organisms.

-

Methodology: Standardized tests, such as those outlined by the OECD or EPA, are used.[2][13] These typically involve exposing representative aquatic species (e.g., fish, daphnia, algae) to various concentrations of the chemical in water.[3]

-

Organisms are exposed for a defined period (e.g., 96 hours for acute fish toxicity).[9]

-

Endpoints such as mortality, growth inhibition, or reproductive effects are measured.

-

The EC50 (effective concentration for 50% of the population) or LC50 is calculated.

-

Vapor Pressure Measurement

Vapor pressure data is crucial for assessing inhalation exposure risk.

-

Methodology: The static or saturation method is commonly employed.

-

Static Method: The substance is placed in a closed, evacuated container at a constant temperature. The pressure of the vapor in equilibrium with the liquid is measured directly.

-

Saturation Method (or Gas Saturation Method): A carrier gas is passed through or over the substance at a known flow rate, allowing it to become saturated with the vapor. The amount of vapor transported by the gas is then determined, and the vapor pressure is calculated.

-

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. This material may be a hazardous waste due to its flammability.

Disclaimer

The information provided in this guide is intended for trained professionals and is based on currently available data. It is the user's responsibility to evaluate the information and apply it appropriately to their specific circumstances. Google and its affiliates make no warranties, express or implied, and assume no liability in connection with any use of this information.

References

- 1. Skin Irritation - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 2. oehha.ca.gov [oehha.ca.gov]

- 3. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 4. dcceew.gov.au [dcceew.gov.au]

- 5. thepsci.eu [thepsci.eu]

- 6. In vitro and human testing strategies for skin irritation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. filab.fr [filab.fr]

- 8. vscht.cz [vscht.cz]

- 9. Aquatic toxicology - Wikipedia [en.wikipedia.org]

- 10. precisionlubrication.com [precisionlubrication.com]

- 11. oil-tester.com [oil-tester.com]

- 12. iivs.org [iivs.org]

- 13. epa.gov [epa.gov]

Unveiling 1,1-Dimethylcyclohexane: A Technical Chronicle of its Discovery and Inaugural Syntheses

For Immediate Release

This technical guide provides a comprehensive overview of the historical discovery and the first documented syntheses of 1,1-dimethylcyclohexane, a geminally-substituted cycloalkane. Addressed to researchers, scientists, and professionals in drug development, this document delves into the pioneering experimental work that led to the isolation and characterization of this fundamental organic molecule. Quantitative data is presented in structured tables for clarity, and detailed experimental protocols from seminal publications are provided. Logical relationships and experimental workflows are visualized through diagrams rendered in the DOT language.

Early Investigations and the First Synthesis

While the precise moment of its initial conceptualization is difficult to pinpoint from available literature, one of the earliest and most detailed accounts of the synthesis of this compound was presented by R.W. Shortridge, R.A. Craig, K.W. Greenlee, J.M. Derfer, and C.E. Boord in a 1948 publication in the Journal of the American Chemical Society. Their work, focused on the synthesis of various cyclopropane (B1198618) and spirane hydrocarbons, described a multi-step process to obtain this compound.

Prior to this, the extensive work of Russian chemist N.D. Zelinsky and his collaborators in the early 20th century on the chemistry of cyclic hydrocarbons laid much of the groundwork for the synthesis of dimethylcyclohexanes. While a specific publication by Zelinsky detailing the first synthesis of the 1,1-isomer has not been definitively identified in this review, his development of catalytic hydrogenation and other synthetic methodologies was instrumental in the field. One notable, though later, synthesis by Zelinsky and N.I. Schubert in 1916 involved the catalytic hydrogenation of a dimethylcyclohexadiene, showcasing the power of these techniques.

The Shortridge et al. Synthesis (1948)

The 1948 paper by Shortridge and his team stands as a landmark for its clear and reproducible synthesis of this compound. The synthetic route involved the preparation of a spiro compound, spiro[2.5]octane, followed by its hydrogenolysis.

Experimental Protocol: Synthesis of this compound via Spiro[2.5]octane

The following protocol is based on the details provided in the 1948 publication by Shortridge et al.

Step 1: Preparation of the Grignard Reagent from 1-bromo-3-chloropropane (B140262)